molecular formula C16H15NO2 B12973481 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B12973481
M. Wt: 253.29 g/mol
InChI Key: UBGKLZSMPJCAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a phenyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, with a carboxylic acid group at the 7th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Chemical Reactions Analysis

1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The phenyl group and the carboxylic acid group can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-phenyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H15NO2/c18-16(19)13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2,(H,18,19)

InChI Key

UBGKLZSMPJCAIP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=CC(=C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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